3-(Oxan-4-yl)piperidine
Overview
Description
3-(Oxan-4-yl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring fused to an oxan ring. This compound is part of the broader class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry, synthetic chemistry, and various industrial processes.
Mechanism of Action
- One notable target is the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway . Piperine inhibits the phosphorylation of Akt at the Ser473 residue, leading to decreased Akt activity .
Target of Action
Mode of Action
- Piperine interacts with its targets through various mechanisms:
- Piperine exhibits antioxidant properties, protecting cells from oxidative stress. It suppresses inflammatory pathways, reducing inflammation. Piperine prevents cell death by inhibiting apoptosis. Piperine enhances the bioavailability of co-administered drugs by inhibiting drug-metabolizing enzymes and efflux transporters .
Biochemical Analysis
Biochemical Properties
3-(Oxan-4-yl)piperidine plays a significant role in biochemical reactions, particularly in the preparation of heterocyclyl-carboxamide and -carboxylate compounds as PRMT5 inhibitors . PRMT5 is an enzyme involved in the methylation of arginine residues on histones and other proteins, which affects gene expression and cellular processes. The interaction between this compound and PRMT5 is crucial for its inhibitory activity, which can be utilized in the treatment of proliferative diseases .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PRMT5 can lead to changes in histone methylation, thereby altering gene expression patterns and impacting cellular proliferation and differentiation
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PRMT5. By inhibiting PRMT5, this compound prevents the methylation of arginine residues on histones, leading to changes in chromatin structure and gene expression . This inhibition can result in the suppression of cellular proliferation and the induction of apoptosis in certain cell types. Additionally, this compound may interact with other enzymes and proteins, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained inhibition of PRMT5 and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting PRMT5 and modulating gene expression. At higher doses, this compound may cause toxic or adverse effects, such as organ dysfunction or systemic toxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted from the body . These metabolic processes can affect the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with PRMT5 and other nuclear proteins to exert its effects on gene expression. Additionally, the compound may be distributed to other organelles, such as the mitochondria or endoplasmic reticulum, where it can influence various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)piperidine typically involves the reaction of piperidine with appropriate derivatives of oxan. One common method is the nucleophilic substitution reaction, where a suitable oxan derivative is reacted with piperidine under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants and products. The process is optimized to ensure high yield and purity, often involving multiple purification steps to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-4-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions employed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use alkyl halides or other suitable electrophiles.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including oxidized, reduced, or substituted forms of the compound. These derivatives may have different chemical and physical properties, making them suitable for diverse applications.
Scientific Research Applications
3-(Oxan-4-yl)piperidine has found applications in several scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, often serving as an intermediate in organic synthesis.
Biology: Piperidine derivatives, including this compound, are studied for their biological activity, including potential antimicrobial and antiviral properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential, with applications in the development of drugs for conditions such as cancer, hypertension, and inflammation.
Industry: The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-(Oxan-4-yl)piperidine is compared with other piperidine derivatives, such as piperidine itself, pyridine, and dihydropyridine. These compounds share structural similarities but differ in their functional groups and chemical properties
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it an important building block in organic synthesis and a potential candidate for therapeutic development. Further research into its properties and applications will continue to expand its utility in various fields.
Properties
IUPAC Name |
3-(oxan-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBNFBGNDGGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369346-64-4 | |
Record name | 3-(oxan-4-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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